4-Fluorobenzoxazole
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Overview
Description
4-Fluorobenzoxazole is a fluorinated derivative of benzoxazole, an aromatic organic compound. Benzoxazoles are known for their benzene-fused oxazole ring structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Fluorobenzoxazole can be achieved through several methods:
Incorporation of Fluorine Atom: One common approach involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom.
Electrochemical Fluorination: Another method involves the electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles using tetraethylammonium fluoride as the supporting electrolyte and fluoride source.
Radical Trifluoromethylation: This method uses the Fenton reagent (FeSO₄ or ferrocene and H₂O₂) to generate an electrophilic ethoxycarbonyldifluoromethyl radical, which reacts with benzene derivatives and heteroaromatic compounds.
Chemical Reactions Analysis
4-Fluorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to the ortho and para positions relative to the oxazole ring.
Scientific Research Applications
4-Fluorobenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Fluorobenzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Fluorobenzoxazole can be compared with other fluorinated benzoxazoles and related compounds:
Properties
IUPAC Name |
4-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKZQHXUVRZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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